molecular formula C15H16F3N3O2 B7031786 N-[[3-(1-methylimidazol-2-yl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide

N-[[3-(1-methylimidazol-2-yl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide

Cat. No.: B7031786
M. Wt: 327.30 g/mol
InChI Key: JXQGEJITTQPIHN-UHFFFAOYSA-N
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Description

N-[[3-(1-methylimidazol-2-yl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide is a synthetic organic compound characterized by its unique structure, which includes an imidazole ring, a phenyl group, and a trifluoroethoxy acetamide moiety

Properties

IUPAC Name

N-[[3-(1-methylimidazol-2-yl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O2/c1-21-6-5-19-14(21)12-4-2-3-11(7-12)8-20-13(22)9-23-10-15(16,17)18/h2-7H,8-10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQGEJITTQPIHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2=CC=CC(=C2)CNC(=O)COCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(1-methylimidazol-2-yl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, where the imidazole ring reacts with a benzyl chloride derivative in the presence of a Lewis acid catalyst like aluminum chloride.

    Introduction of the Trifluoroethoxy Acetamide Moiety: This step involves the reaction of the benzylated imidazole with 2,2,2-trifluoroethanol and acetic anhydride under basic conditions to form the trifluoroethoxy acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the amide group, converting it to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of various ether derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors associated with the imidazole ring.

    Pharmacology: The compound may serve as a lead compound in drug discovery programs aimed at treating diseases such as cancer, infections, and neurological disorders.

    Materials Science: Its unique structure could be exploited in the design of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[[3-(1-methylimidazol-2-yl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels. The imidazole ring can act as a ligand, binding to metal ions or active sites in proteins, while the trifluoroethoxy group can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    N-[[3-(1H-imidazol-2-yl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide: Similar structure but without the methyl group on the imidazole ring.

    N-[[3-(1-methylimidazol-2-yl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

Uniqueness

N-[[3-(1-methylimidazol-2-yl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide is unique due to the presence of both the trifluoroethoxy group and the methyl-substituted imidazole ring, which can confer distinct chemical and biological properties compared to its analogs.

This compound’s combination of structural features makes it a versatile candidate for various scientific and industrial applications, highlighting its potential as a valuable tool in research and development.

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